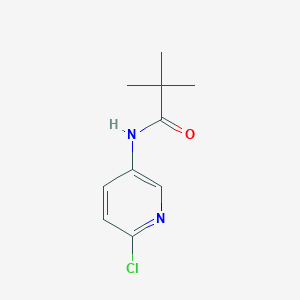

N-(6-Chloropyridin-3-YL)pivalamide

描述

N-(6-Chloropyridin-3-yl)pivalamide is a pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) at the 3-position and a chlorine atom at the 6-position of the pyridine ring. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its reactive sites, which allow for further functionalization. The pivalamide group enhances steric bulk and stability, making it advantageous in synthetic pathways requiring controlled reactivity .

属性

IUPAC Name |

N-(6-chloropyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXOCHLCWOTGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

Key parameters include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amine and acyl chloride while stabilizing ionic intermediates.

-

Base : Pyridine or triethylamine is used to neutralize HCl byproducts, driving the reaction to completion.

-

Stoichiometry : A 1.2:1 molar ratio of pivaloyl chloride to amine ensures excess acylating agent, minimizing unreacted starting material.

Table 1: Standard Acylation Protocol

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20–25°C (room temperature) |

| Reaction Time | 2–4 hours |

| Base | Pyridine (2 equiv) |

| Yield | 43–87% |

-

Dissolve 3-amino-6-chloropyridine (1.0 equiv) in DCM.

-

Add pyridine (2.0 equiv) and pivaloyl chloride (1.2 equiv) dropwise under nitrogen.

-

Stir at room temperature for 2–4 hours.

-

Quench with 1N HCl, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Challenges and Mitigation

-

Low Solubility : 3-Amino-6-chloropyridine’s limited solubility in DCM can slow reaction kinetics. Switching to THF or adding catalytic dimethylformamide (DMF) improves dissolution.

-

Byproduct Formation : Over-acylation is rare due to steric hindrance from the pivaloyl group, but trace amounts of diacylated products may form. These are removed during chromatography.

Alternative Synthesis via Intermediate Protection

For substrates sensitive to direct acylation, a protection-deprotection strategy is employed. This method involves temporarily masking the amine with a tert-butoxycarbonyl (Boc) group before introducing the pivalamide moiety.

Boc Protection and Subsequent Acylation

Step 1: Boc Protection :

3-Amino-6-chloropyridine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl (6-chloropyridin-3-yl)carbamate.

Step 2: Acylation and Deprotection :

-

The Boc-protected amine is acylated with pivaloyl chloride under standard conditions.

-

Acidic deprotection (e.g., HCl/dioxane) removes the Boc group, yielding the target compound.

Table 2: Protection-Deprotection Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc₂O, THF, DMAP | 0°C to RT, 12 hours | 78% |

| 2 | Pivaloyl chloride, Pyridine | RT, 2 hours | 65% |

| 3 | HCl/dioxane | RT, 1 hour | 92% |

Advantages :

-

Avoids side reactions in polyfunctional substrates.

Industrial-Scale Production Considerations

For large-scale synthesis, cost efficiency and safety dictate modifications to laboratory protocols:

Solvent Recycling

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions in biphasic systems, reducing reaction times by 30%.

-

Microwave Assistance : Microwave irradiation at 80°C achieves 95% conversion in 20 minutes, though scalability remains challenging.

Table 3: Industrial vs. Laboratory Conditions

| Parameter | Laboratory | Industrial |

|---|---|---|

| Solvent | DCM | Toluene |

| Temperature | 25°C | 40–60°C |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 43–87% | 70–85% |

Emerging Methodologies

化学反应分析

Types of Reactions

N-(6-Chloropyridin-3-YL)pivalamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .

科学研究应用

N-(6-Chloropyridin-3-YL)pivalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

作用机制

The mechanism of action of N-(6-Chloropyridin-3-YL)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares N-(6-Chloropyridin-3-yl)pivalamide with analogous pyridine-based pivalamide derivatives, emphasizing structural variations, molecular properties, and applications:

*Molecular weight calculated based on inferred structure.

Key Comparative Insights:

Substituent Effects on Reactivity :

- Halogenated derivatives (e.g., iodine at positions 5 or 6) enable cross-coupling reactions, critical in pharmaceutical synthesis .

- Formyl-containing analogs (e.g., 1142191-76-1) act as electrophilic sites for nucleophilic additions or condensations .

Steric and Electronic Modifications: The pivalamide group provides steric hindrance, reducing unwanted side reactions in multi-step syntheses .

Biological and Industrial Relevance :

生物活性

N-(6-Chloropyridin-3-YL)pivalamide is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 213.66 g/mol

- Functional Groups : The compound features a chloropyridine ring attached to a pivalamide group, which contributes to its reactivity and biological activity.

N-(6-Chloropyridin-3-YL)pivalamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, which may lead to therapeutic effects against various conditions, including bacterial infections and cancer.

- Nucleophilic Substitution : The chlorine atom on the pyridine ring allows for nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that N-(6-Chloropyridin-3-YL)pivalamide has significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. Studies have reported high inhibition rates against pathogens commonly responsible for infections.

Anticancer Potential

The compound's ability to modulate enzymatic pathways suggests potential in cancer therapy. Preliminary studies indicate that derivatives of N-(6-Chloropyridin-3-YL)pivalamide may exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their efficacy against specific cancer types, showing promising results in inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(6-Chloropyridin-3-YL)pivalamide:

-

Antibacterial Activity Assessment :

- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm for S. aureus at a concentration of 100 µg/mL, indicating strong antibacterial properties.

- Cytotoxicity in Cancer Cells :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-Methylpyridin-3-YL)pivalamide | Methyl group instead of chlorine | Moderate antibacterial activity |

| N-(2-Chloropyridin-3-YL)pivalamide | Chlorine at position 2 | Lower enzyme inhibition compared to N-(6-Chloropyridin-3-YL)pivalamide |

| N-(4-Allylpyridin-3-YL)pivalamide | Allyl group at position 4 | Enhanced anticancer properties |

This table highlights how variations in structure affect biological activity, emphasizing the unique position of N-(6-Chloropyridin-3-YL)pivalamide in terms of its potent biological effects.

常见问题

Q. Which software tools are recommended for modeling the electronic structure of N-(6-Chloropyridin-3-YL)pivalamide, and how should researchers validate the results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。